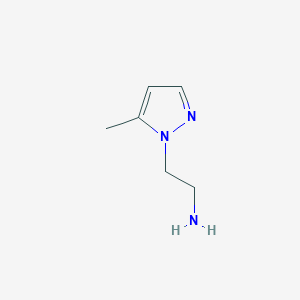
2-(5-Methyl-pyrazol-1-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-pyrazol-1-yl)-ethylamine (MPEA) is an organic compound belonging to the class of compounds known as pyrazolines. It is a heterocyclic amine with a molecular weight of 131.2 g/mol and a melting point of 108-110°C. MPEA is a colorless liquid and is soluble in water and organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Material Science
2-(5-Methyl-pyrazol-1-yl)-ethylamine, a pyrazole derivative, finds applications in the synthesis of complex compounds and material science. For instance, researchers synthesized Zn(II) coordination complexes with pyrazolone-type Salen ligands, aiming to explore their fluorescent properties. These compounds exhibited interesting fluorescence, suggesting potential applications in materials science (Song et al., 2015).
Antimicrobial and Anticancer Properties
Pyrazole derivatives, including structures similar to 2-(5-Methyl-pyrazol-1-yl)-ethylamine, have been studied for their biological activities. Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized and evaluated, showing higher anticancer activity compared to reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016). These findings highlight the potential of pyrazole derivatives in developing new therapeutic agents.
Fungicidal Activity
Compounds containing pyrazole structures have been developed as potential fungicides. Their fungicidal activity was evaluated against rice sheath blight, demonstrating that certain derivatives exhibit significant fungicidal activity. This suggests their application in agriculture for disease control (Chen et al., 2000).
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been investigated, showing that these compounds can act as effective antioxidants. This property is significant for pharmaceutical and nutraceutical applications, where antioxidants are crucial for combating oxidative stress (Chkirate et al., 2019).
Coordination Chemistry
Pyrazole derivatives serve as ligands in coordination chemistry, leading to the formation of novel Co(II) and Cu(II) complexes. These complexes have been analyzed for their structural properties and antioxidant activity, revealing potential applications in the development of new materials with specific chemical and biological properties (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUGJCHHQGZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390108 |
Source


|
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
CAS RN |
101395-72-6 |
Source


|
| Record name | 5-Methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101395-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

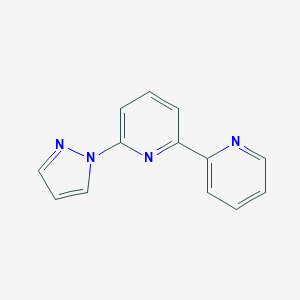
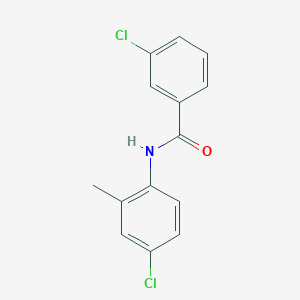
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
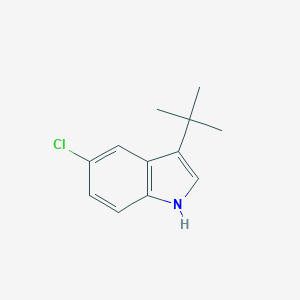
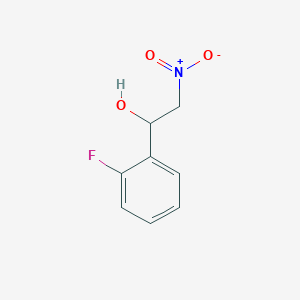
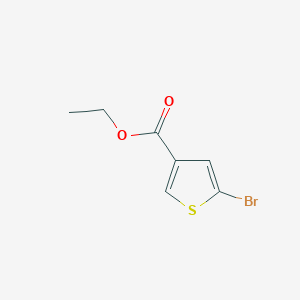
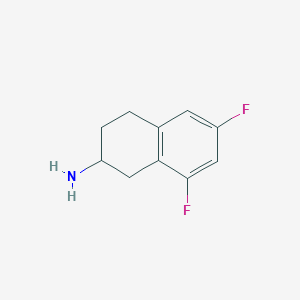
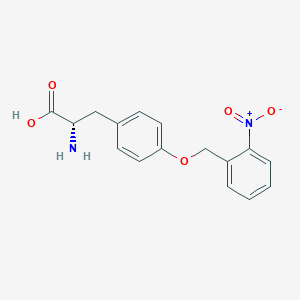
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
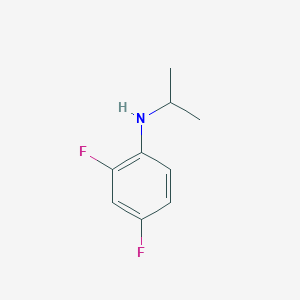
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
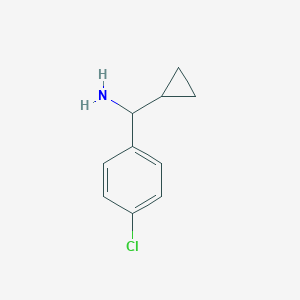
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)